molecular formula C6H11ClN4 B2625743 (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride CAS No. 1259371-76-0

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride

Cat. No.: B2625743
CAS No.: 1259371-76-0
M. Wt: 174.63
InChI Key: PHTHKSNCQCCOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride is a chemical compound with the molecular formula C6H10ClN5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: An antibacterial agent with a similar pyrimidine structure.

    (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride: Another pyrimidine derivative with different functional groups.

Uniqueness

(4,6-Dimethyl-pyrimidin-2-yl)-hydrazine hydrochloride is unique due to its specific hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other pyrimidine derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4,6-dimethylpyrimidin-2-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-3-5(2)9-6(8-4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMRVOAHKRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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